molecular formula C14H22N2O B14376204 6-[(2-Phenylethyl)amino]hexanamide CAS No. 90068-31-8

6-[(2-Phenylethyl)amino]hexanamide

Cat. No.: B14376204
CAS No.: 90068-31-8
M. Wt: 234.34 g/mol
InChI Key: PLARGCWALUGHBX-UHFFFAOYSA-N
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Description

6-[(2-Phenylethyl)amino]hexanamide is a chemical compound that belongs to the class of amides It is characterized by the presence of a hexanamide backbone with a phenylethylamine substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-[(2-Phenylethyl)amino]hexanamide can be achieved through several methods. One common approach involves the reaction of hexanoyl chloride with 2-phenylethylamine in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, yielding the desired amide product.

Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also incorporate purification steps such as recrystallization or chromatography to obtain a high-purity product.

Chemical Reactions Analysis

Types of Reactions: 6-[(2-Phenylethyl)amino]hexanamide can undergo various chemical reactions, including:

    Oxidation: The amide group can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction of the amide can yield primary amines.

    Substitution: The phenylethylamine moiety can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) is commonly employed for the reduction of amides.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.

Major Products Formed:

    Oxidation: Formation of hexanoic acid derivatives.

    Reduction: Formation of hexylamine derivatives.

    Substitution: Formation of substituted phenylethylamine derivatives.

Scientific Research Applications

6-[(2-Phenylethyl)amino]hexanamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme-substrate interactions and as a potential ligand in receptor binding studies.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-[(2-Phenylethyl)amino]hexanamide involves its interaction with specific molecular targets. The phenylethylamine moiety can interact with neurotransmitter receptors, potentially modulating their activity. The amide group may also participate in hydrogen bonding interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

    Lisdexamfetamine: A central nervous system stimulant used to treat ADHD, structurally similar due to the presence of a phenylethylamine moiety.

    Hexanamide: A simpler amide without the phenylethylamine substituent.

Uniqueness: 6-[(2-Phenylethyl)amino]hexanamide is unique due to its specific combination of a hexanamide backbone and a phenylethylamine substituent, which imparts distinct chemical and biological properties. This combination allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry and other research fields.

Properties

CAS No.

90068-31-8

Molecular Formula

C14H22N2O

Molecular Weight

234.34 g/mol

IUPAC Name

6-(2-phenylethylamino)hexanamide

InChI

InChI=1S/C14H22N2O/c15-14(17)9-5-2-6-11-16-12-10-13-7-3-1-4-8-13/h1,3-4,7-8,16H,2,5-6,9-12H2,(H2,15,17)

InChI Key

PLARGCWALUGHBX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCNCCCCCC(=O)N

Origin of Product

United States

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